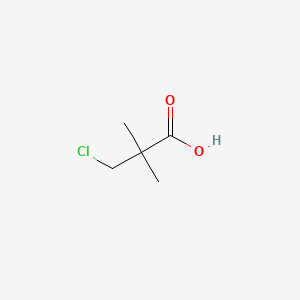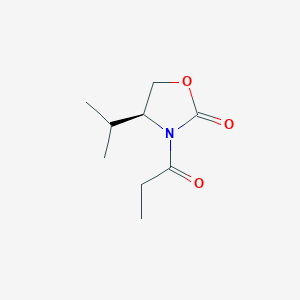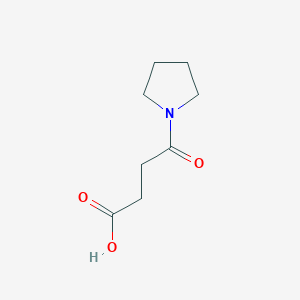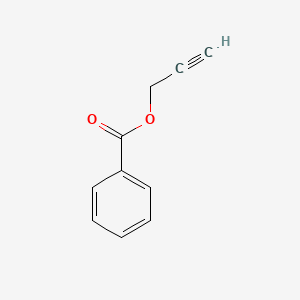
Tetraiodmethan
Übersicht
Beschreibung
Carbon tetraiodide, also known as carbon tetraiodide, is a tetrahalomethane with the molecular formula CI₄. It is a relatively rare example of a highly colored methane derivative, appearing as dark violet crystals. The compound is notable for its tetrahedral molecular structure and significant molecular weight of 519.63 g/mol .
Wissenschaftliche Forschungsanwendungen
Carbon tetraiodide has several applications in scientific research:
Biology and Medicine:
Wirkmechanismus
Target of Action
Tetraiodomethane, also known as carbon tetraiodide, is a chemical compound that has been used in various chemical reactions. The primary targets of Tetraiodomethane are organic compounds, particularly those containing double bonds .
Mode of Action
Tetraiodomethane interacts with its targets through a process known as iodination . In the presence of a free-radical initiator such as hydrogen peroxide, Tetraiodomethane can serve as the iodine source for iodination . This process involves the transfer of iodine atoms from Tetraiodomethane to the target organic compound .
Biochemical Pathways
The iodination process involving Tetraiodomethane affects various biochemical pathways. For instance, in reversible chain transfer catalyzed polymerization (RTCP), Tetraiodomethane is used to accelerate the chain-transfer reaction between iodide compounds and radical species . This results in the synthesis of well-controlled polymers .
Pharmacokinetics
Like other iodine-containing compounds, it is expected that tetraiodomethane would be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of Tetraiodomethane’s action primarily involve the iodination of target organic compounds . This can lead to changes in the physical and chemical properties of these compounds, potentially altering their biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetraiodomethane. Generally, factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbon tetraiodide can be synthesized through the reduction of carbon dioxide using iodine gas under negative corona discharge at 70°C and 1 atm without any catalyst . Another method involves the halide exchange reaction catalyzed by aluminum chloride at room temperature .
Industrial Production Methods: Industrial production of tetraiodomethane typically involves the halide exchange process, where methane derivatives are reacted with iodine in the presence of a catalyst like aluminum chloride. This method is preferred due to its efficiency and relatively mild reaction conditions .
Types of Reactions:
Oxidation: Carbon tetraiodide can undergo oxidation reactions, although it is less common due to the stability of the carbon-iodine bonds.
Reduction: The compound can be reduced to form simpler iodinated compounds.
Substitution: Carbon tetraiodide is often used in substitution reactions, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Iodination Reactions: Carbon tetraiodide is used as an iodination reagent, often in the presence of bases.
Major Products:
Iodoform: One of the major products formed from the decomposition of tetraiodomethane is iodoform.
Tetraiodoethylene: Thermal and photochemical decomposition of tetraiodomethane can lead to the formation of tetraiodoethylene.
Vergleich Mit ähnlichen Verbindungen
- Carbon Tetrafluoride (CF₄)
- Carbon Tetrachloride (CCl₄)
- Carbon Tetrabromide (CBr₄)
Comparison:
- Carbon Tetrafluoride: Unlike tetraiodomethane, carbon tetrafluoride is a gas at room temperature and is used primarily as a refrigerant and in semiconductor manufacturing.
- Carbon Tetrachloride: This compound is a liquid at room temperature and is widely used as a solvent and in the production of refrigerants.
- Carbon Tetrabromide: Similar to tetraiodomethane, carbon tetrabromide is a solid and is used in organic synthesis, particularly in the bromination of organic compounds.
Carbon tetraiodide is unique due to its high molecular weight, distinct violet color, and specific applications in iodination reactions .
Eigenschaften
IUPAC Name |
tetraiodomethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CI4/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHCVVJGGSABQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CI4 | |
| Record name | Carbon tetraiodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Carbon_tetraiodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060145 | |
| Record name | Methane, tetraiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.628 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid with an odor of iodine; Practically insoluble in water (slowly hydrolyzed); [Merck Index] Red crystalline solid; Insoluble in water; [MSDSonline] | |
| Record name | Carbon tetraiodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
507-25-5 | |
| Record name | Tetraiodomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbon tetraiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, tetraiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, tetraiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraiodomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBON TETRAIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E22GNX36ZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structure of tetraiodomethane and what are some of its key physical properties?
A1: Tetraiodomethane (CI4) is a simple organic compound consisting of a central carbon atom bonded to four iodine atoms. Its molecular weight is 519.63 g/mol. [] It exists as monoclinic crystals at room temperature. [] Spectroscopic data, particularly its 13C NMR spectrum, has been reported in the literature. [, ]
Q2: How is the standard enthalpy of formation of tetraiodomethane determined?
A2: The standard enthalpy of formation of tetraiodomethane was determined using an aneroid rotating combustion calorimeter, employing a novel technique specifically designed for organo-iodine compounds. This yielded a value of (392.9±8.2) kJ·mol-1 for the crystalline form. []
Q3: Can tetraiodomethane be used as a catalyst?
A3: Yes, tetraiodomethane has been successfully employed as a catalyst in reversible chain transfer catalyzed polymerization (RTCP) of methacrylate monomers within miniemulsion polymerization systems. []
Q4: How does tetraiodomethane react with unactivated aliphatic hydrocarbons?
A4: Tetraiodomethane, generated in situ, plays a crucial role in the direct iodination of unactivated aliphatic hydrocarbons. This reaction, previously challenging to achieve, proceeds through a selective radical chain mechanism initiated by single-electron transfer. This method offers a regioselective and efficient approach at room temperature. []
Q5: Are there any concerns about the environmental impact of tetraiodomethane?
A5: While tetraiodomethane offers valuable chemical properties, its potential environmental impact requires consideration. As an iodine-rich compound, its release could have implications for ecosystems. Research on its ecotoxicological effects and strategies to mitigate negative impacts is crucial for responsible use. []
Q6: What are the applications of difluorodiiodomethane, a related compound?
A6: Difluorodiiodomethane (CF2I2), synthesized by reacting tetraiodomethane with mercury(II) fluoride, exhibits interesting free-radical chemistry. It readily undergoes addition reactions with various unsaturated compounds, including cyclohexene, 4-octene, 1-hexene, and methyl acrylate. []
Q7: Can tetraiodomethane be used to synthesize other organometallic compounds?
A7: Yes, tetraiodomethane is a valuable reagent in organometallic synthesis. For example, it reacts with n-butyllithium and difluoroarsane to yield stable C-halogenated arsaalkenes. These reactions highlight the versatility of tetraiodomethane in constructing diverse organometallic frameworks. []
Q8: Are there alternative methods for reducing carbon dioxide besides using tetraiodomethane?
A8: While research has explored using tetraiodomethane for carbon dioxide reduction, alternative methods exist. Comparing the performance, cost, and environmental impact of various approaches is essential for identifying the most sustainable and efficient strategies for CO2 reduction. [, ]
Q9: How is tetraiodomethane typically handled in a laboratory setting?
A9: Given its potential toxicity and sensitivity to light, tetraiodomethane necessitates careful handling. Adhering to established safety regulations and employing appropriate personal protective equipment are paramount. Storage should prioritize light protection to prevent degradation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)



